

dCeMM1 Specificity: A Comparative Analysis of Rescue Experiments

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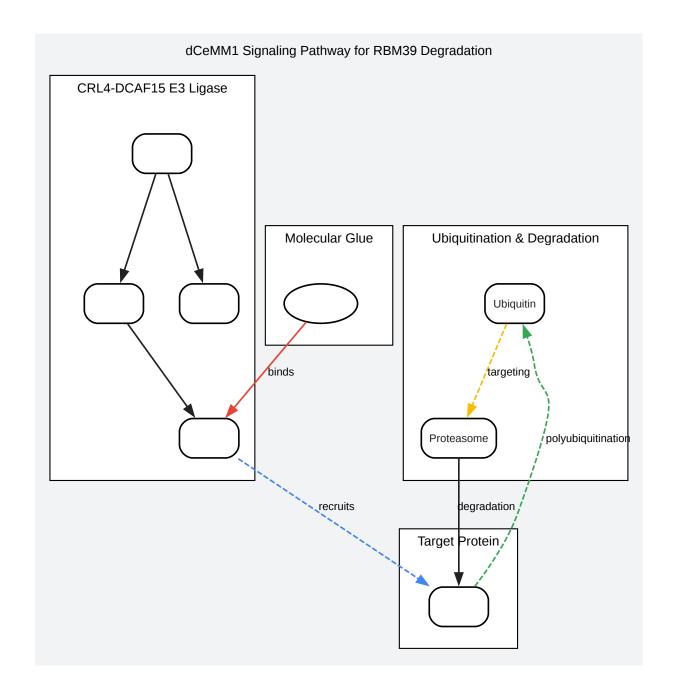
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **dCeMM1**'s performance against alternative compounds, supported by experimental data from rescue experiments designed to confirm its target specificity. **dCeMM1** is a molecular glue degrader that induces the degradation of the RNA-binding protein RBM39 by redirecting the CRL4-DCAF15 E3 ubiquitin ligase.[1] The following data and protocols summarize the key findings that establish the specific mechanism of action of **dCeMM1**.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **dCeMM1**-induced RBM39 degradation and the general workflow of the CRISPR/Cas9-based rescue experiments.

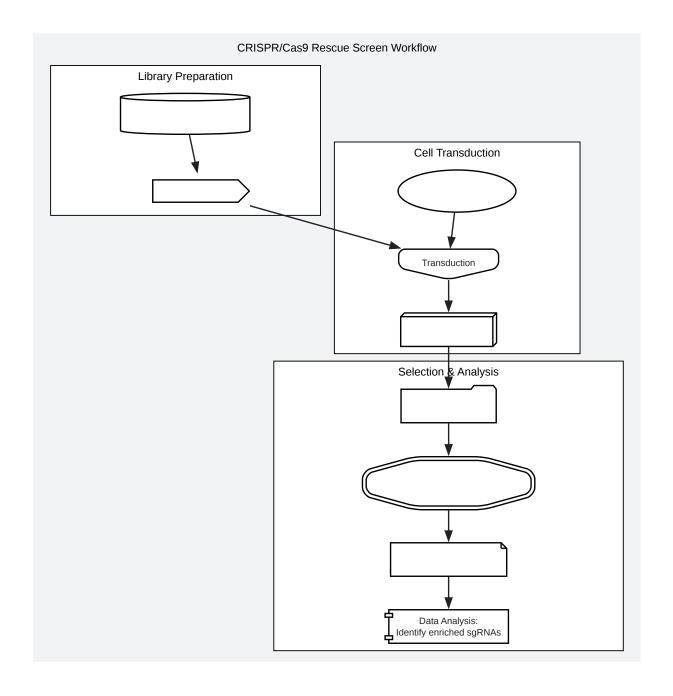




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Caption: **dCeMM1**-mediated RBM39 degradation pathway.





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Caption: CRISPR/Cas9 rescue screen experimental workflow.

Quantitative Data Summary



The following tables summarize the key quantitative data from experiments demonstrating the specificity of **dCeMM1**.

Table 1: Comparative Cell Viability (EC50)

This table compares the half-maximal effective concentration (EC50) of **dCeMM1** and alternative compounds in wild-type (WT) and mutant cancer cell lines. An increase in EC50 in mutant cell lines indicates resistance and, therefore, the importance of the mutated gene for the compound's activity.

Compound	Cell Line	Genotype	EC50 (µM)
dCeMM1	КВМ7	WT	3
dCeMM1	КВМ7	UBE2M mutant	8
dCeMM1	КВМ7	DCAF15 mutant	> 25 (Resistant)
dCeMM2	КВМ7	WT	0.3
dCeMM2	КВМ7	UBE2M mutant	4.2
dCeMM3	КВМ7	WT	0.6
dCeMM3	КВМ7	UBE2M mutant	10.7
dCeMM4	КВМ7	WT	0.4
dCeMM4	КВМ7	UBE2M mutant	7
Indisulam	КВМ7	WT	~0.5
Indisulam	КВМ7	DCAF15 mutant	> 10 (Resistant)

Data sourced from Mayor-Ruiz et al., 2020, Nature Chemical Biology.

Table 2: Proteomic Analysis of dCeMM1-Treated Cells

Quantitative proteomics using isobaric tagging was performed to identify proteins degraded upon **dCeMM1** treatment. The results show the high specificity of **dCeMM1** for RBM39.



Protein	Log2 Fold Change (dCeMM1 vs. DMSO)	p-value
RBM39	-2.5	< 0.001
Protein A	Not significant	> 0.05
Protein B	Not significant	> 0.05
Protein C	Not significant	> 0.05

In **dCeMM1**-treated KBM7 cells (2.5 μ M for 5 hours), RBM39 was the only protein significantly downregulated. Data adapted from Mayor-Ruiz et al., 2020, Nature Chemical Biology.

Table 3: CRISPR/Cas9 Rescue Screen Results

A focused CRISPR/Cas9 screen was conducted to identify genes essential for **dCeMM1**'s cytotoxic activity. The enrichment of sgRNAs targeting specific genes in the **dCeMM1**-treated population indicates that the loss of these genes confers resistance.

Gene	sgRNA Enrichment (log2 fold change)	Function
DCAF15	Highly Enriched	Substrate receptor of CRL4 E3 ligase
DDB1	Highly Enriched	Component of CRL4 E3 ligase
CUL4A	Enriched	Cullin component of CRL4 E3
UBE2M	Enriched	Nedd8-conjugating enzyme required for CRL activity

The screen identified components of the CRL4-DCAF15 E3 ubiquitin ligase complex as the top hits, confirming their essential role in **dCeMM1**'s mechanism of action. Data based on findings from Mayor-Ruiz et al., 2020, Nature Chemical Biology.

Experimental Protocols



Cell Viability Assays

- Cell Culture: KBM7 wild-type and mutant cells were seeded in 384-well plates.
- Compound Treatment: Cells were treated with a range of concentrations of dCeMM1 or alternative compounds for 72 hours.
- Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Luminescence was read on a plate reader, and the data was normalized to DMSO-treated controls. EC50 values were calculated using a non-linear regression model.

Quantitative Proteomics

- Sample Preparation: KBM7 cells were treated with **dCeMM1** (2.5 μM) or DMSO for 5 hours.
- Lysis and Digestion: Cells were lysed, and proteins were extracted and digested into peptides.
- Isobaric Labeling: Peptides from each condition were labeled with tandem mass tags (TMT).
- LC-MS/MS Analysis: Labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The relative abundance of proteins between dCeMM1 and DMSO-treated samples was quantified based on the reporter ion intensities.

CRISPR/Cas9 Rescue Screen

- Library and Virus Production: A custom sgRNA library targeting components of the ubiquitinproteasome system was packaged into lentiviral particles.
- Transduction: Cas9-expressing KBM7 cells were transduced with the sgRNA library at a low multiplicity of infection to ensure one sgRNA per cell.
- Selection: Transduced cells were selected with puromycin.



- **dCeMM1** Treatment: The population of mutant cells was treated with **dCeMM1** at a concentration that inhibits the growth of wild-type cells.
- Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from the surviving cell population, and the sgRNA-encoding regions were amplified by PCR and analyzed by next-generation sequencing.
- Data Analysis: The frequency of each sgRNA in the dCeMM1-treated population was compared to a control population to identify enriched sgRNAs, which correspond to genes whose knockout confers resistance.

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References

- 1. Chemical proteomics approaches for identifying the cellular targets of natural products -PubMed [pubmed.ncbi.nlm.nih.gov]
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